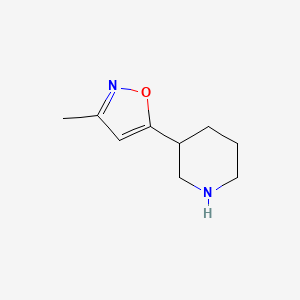

Piperidine, 3-(3-methyl-5-isoxazolyl)-

Descripción

Historical Context and Evolution of Nitrogen and Oxygen Heterocycles in Medicinal Chemistry

Nitrogen and oxygen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their prevalence stems from their ability to engage in diverse biological interactions, including hydrogen bonding, and to provide rigid scaffolds that can be readily functionalized. Historically, the study of alkaloids, many of which contain nitrogen heterocycles like piperidine (B6355638), laid the groundwork for modern medicinal chemistry. Similarly, the discovery of penicillin, which features a β-lactam ring, highlighted the therapeutic potential of oxygen and nitrogen-containing heterocycles. Over the decades, synthetic methodologies have advanced, allowing for the precise and varied construction of these cyclic systems, leading to their widespread incorporation into drug candidates.

Significance of Piperidine Scaffolds in Pharmacological Agents

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from its frequent appearance in a wide array of approved drugs and biologically active compounds. researchgate.net Its significance can be attributed to several key factors:

Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents. This is crucial for optimizing interactions with biological targets.

Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, which can be advantageous for modulating a compound's solubility, lipophilicity, and ability to cross biological membranes.

Synthetic Accessibility: A wealth of synthetic methods exists for the construction and functionalization of the piperidine core, facilitating the generation of diverse chemical libraries for drug screening. whiterose.ac.uk

The piperidine moiety is a key component in numerous drug classes, including antipsychotics, antihistamines, and analgesics. researchgate.net

Role of Isoxazole (B147169) Moieties as Bioisosteres and Pharmacophores

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another cornerstone in drug design. nih.gov It is a versatile pharmacophore that exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net A particularly important role of the isoxazole moiety is its function as a bioisostere. drugdesign.org Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. openaccessjournals.comuniroma1.it The isoxazole ring can act as a bioisostere for other functional groups, such as amides or carboxylic acids, offering advantages in terms of metabolic stability and target binding. drugdesign.org

Rationale for Investigating "Piperidine, 3-(3-methyl-5-isoxazolyl)-" and Related Hybrid Structures

While specific research on "Piperidine, 3-(3-methyl-5-isoxazolyl)-" is limited, the broader class of piperidine-isoxazole hybrids has been explored for various therapeutic applications. For instance, isoxazole-containing compounds have been investigated as potent nicotinic acetylcholine (B1216132) receptor agonists. nih.gov Furthermore, the combination of these two rings has been explored in the context of developing novel antibacterial and anticancer agents. researchgate.netnih.gov The methyl group on the isoxazole ring can also play a crucial role in modulating the compound's activity and selectivity.

Table 1: Physicochemical Properties of Piperidine, 3-(3-methyl-5-isoxazolyl)-

| Property | Value |

| CAS Number | 1220027-15-5 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

Note: This data represents basic chemical information and does not include detailed experimental findings.

Overview of Current Research Gaps and Future Directions in Piperidine-Isoxazole Chemistry

Despite the promising rationale, the specific compound "Piperidine, 3-(3-methyl-5-isoxazolyl)-" remains largely unexplored in the scientific literature. The primary research gap is the lack of comprehensive biological evaluation of this particular isomer. Future research should focus on several key areas:

Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to obtain "Piperidine, 3-(3-methyl-5-isoxazolyl)-" and its enantiomers in high purity.

Pharmacological Screening: Systematic evaluation of the compound's activity against a wide range of biological targets, including but not limited to central nervous system receptors, enzymes involved in cancer progression, and microbial targets.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogues with variations in the substitution pattern on both the piperidine and isoxazole rings to establish clear SAR. This would help in optimizing the lead compound for improved potency and selectivity.

Computational Modeling: Utilization of in silico methods to predict the binding modes of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" with various biological targets and to guide the design of new analogues.

The future of piperidine-isoxazole chemistry lies in the systematic exploration of the vast chemical space offered by these hybrid structures. By filling the existing research gaps, it may be possible to unlock the full therapeutic potential of compounds like "Piperidine, 3-(3-methyl-5-isoxazolyl)-" and contribute to the development of novel medicines.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-piperidin-3-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZOGZPXPUHNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-15-5 | |

| Record name | 3-(3-Methyl-5-isoxazolyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Investigation of Biological Activities and Molecular Interactions of Piperidine Isoxazole Hybrid Compounds

In Vitro Pharmacological Profiling and Target Engagement Studies

The hybrid structure combining a piperidine (B6355638) ring with an isoxazole (B147169) moiety represents a versatile scaffold in medicinal chemistry. This core structure is found in a variety of compounds designed to interact with numerous biological targets, leveraging the distinct physicochemical properties of each heterocyclic system. The piperidine ring, a prevalent feature in many alkaloids and synthetic drugs, often serves as a key basic element for interaction with receptor sites. The isoxazole ring, an aromatic five-membered heterocycle, offers a unique arrangement of hydrogen bond donors and acceptors, contributing to target specificity and modulating electronic properties.

The isoxazole ring is a well-established pharmacophore for interacting with ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA itself, the namesake agonist for this receptor, features a 3-hydroxy-5-methylisoxazole core. nih.gov This highlights the significance of the isoxazole scaffold in mediating interactions crucial for fast synaptic excitatory transmission in the central nervous system.

While direct studies on "Piperidine, 3-(3-methyl-5-isoxazolyl)-" are limited, research on related structures underscores the potential for modulation. For instance, studies on bis(isoxazoles) have identified potent positive allosteric modulators (PAMs) of the AMPA receptor. One such compound, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate), was found to potentiate kainate-induced currents by up to 70% at a concentration of 10⁻¹¹ M in patch clamp experiments on Purkinje neurons. nih.gov The development of various isoxazole-based ligands as bivalent ligands and allosteric modulators continues to be an active area of research, suggesting that piperidine-isoxazole hybrids could be engineered to target AMPA receptors. mdpi.com

The piperidine moiety is a critical structural element for ligands targeting a range of G-Protein Coupled Receptors (GPCRs). mdpi.comnih.gov

Histamine H3 and Sigma-1 Receptor Interactions: Numerous studies have identified piperidine derivatives as potent ligands for both Histamine H3 (H3R) and Sigma-1 (σ1R) receptors. nih.gov The piperidine ring is often considered a key feature for achieving dual activity at these targets. In comparative studies, replacing a piperidine ring with a piperazine (B1678402) moiety can drastically alter the affinity profile, often reducing σ1R affinity while maintaining or slightly altering H3R affinity. acs.orgnih.govrepositoriosalud.es For example, one study comparing two closely related compounds found that the piperidine-containing molecule had a σ1R Ki of 3.64 nM, whereas the piperazine analogue had a Ki of 1531 nM. acs.orgnih.gov This underscores the piperidine's role in establishing high-affinity interactions within the σ1R binding pocket. Various substitutions on the piperidine ring and the linker connecting it to other pharmacophoric elements can fine-tune the affinity and selectivity for these receptors. nih.govuniba.itacs.org

Interactive Table: Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at H3 and Sigma Receptors

| Compound | Linker/Substituent | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|---|

| Compound 5 | Piperidine | 7.70 | 3.64 | 1531 |

| Compound 7 | Aniline derivative | 4.8 | 4.8 | 116 |

| Compound 11 | Piperidine | 6.2 | 4.41 | 67.9 |

| Compound 12 | 4-pyridylpiperidine | 4.5 | 4.5 | 10 |

| KSK68 | Piperidine | - | - | - |

| E377 | Piperidine | - | - | - |

Data sourced from multiple studies on piperidine-based H3R/σ1R ligands. nih.govacs.orgnih.govacs.org

Opioid Receptor Interactions: The piperidine scaffold is central to the structure of many potent opioids, including the phenylpiperidine class which includes fentanyl and its analogs. painphysicianjournal.com The binding affinity of these compounds for opioid receptors, particularly the µ-opioid receptor (MOR), is highly dependent on the substitutions on the piperidine ring. nih.gov For example, the addition of a methyl ester at the 4-position of the piperidine ring significantly increases binding affinity, as seen in the difference between fentanyl and carfentanil (Ki = 0.22 nM). nih.gov Studies on other series of 4-substituted piperidines have shown that modifying the side chain can improve binding affinity at both MOR and the δ-opioid receptor (DOR) and can modulate the functional activity from agonism to antagonism. nih.govresearchgate.net This demonstrates that the piperidine core is a highly tunable scaffold for developing ligands with specific opioid receptor profiles. researchgate.net

Cholinesterases: Piperidine-based compounds have been extensively investigated as cholinesterase inhibitors for potential use in conditions like Alzheimer's disease. Kinetic studies have revealed various mechanisms of inhibition. For instance, derivatives of the natural piperidine alkaloid (−)-spectaline were found to be reversible, noncompetitive inhibitors of acetylcholinesterase (AChE). inca.gov.br Kinetic analysis of these compounds, LASSBio-767 and LASSBio-822, showed they reduced the Vmax of the enzyme without altering the apparent Km for the substrate, with Ki values of 6.1 µM and 7.5 µM, respectively. inca.gov.br Other studies on benzylpiperidine derivatives have identified compounds with mixed-type inhibition. nih.gov For example, the compound 15b, a 1,3-dimethylbenzimidazolinone derivative, was found to act as a competitive inhibitor of AChE with an IC50 value of 0.39 µM. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): The piperidine-isoxazole scaffold is directly implicated in the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. nih.govresearchgate.net A study on β-aminoacylpiperidines featuring fused five-membered heterocyclic rings, including isoxazole, identified potent and selective DPP-IV inhibitors. nih.gov One specific isoxazole-piperidine analog demonstrated a DPP-IV IC50 value of 26 nM. nih.gov The design of these inhibitors often focuses on mimicking the dipeptide substrate to interact with key residues in the enzyme's active site, such as Glu205 and Ser209. oatext.com Other studies have also explored piperidine and pyrrolidine (B122466) heterocyclic systems as replacements for piperazine rings in known DPP-IV inhibitors, yielding compounds with inhibitory activity in the low micromolar range. oatext.com

Interactive Table: Enzyme Inhibition Data for Piperidine-Based Compounds

| Compound Class | Target Enzyme | Inhibition Type | Potency (Ki / IC50) |

|---|---|---|---|

| Piperidine Alkaloid Derivatives | Acetylcholinesterase | Noncompetitive | Ki = 6.1 - 7.5 µM |

| Benzylpiperidine Derivatives | Acetylcholinesterase | Competitive | IC50 = 0.39 µM |

| β-aminoacylpiperidine-isoxazole | DPP-IV | Not Specified | IC50 = 26 nM |

| Piperidine-based derivative | DPP-IV | Not Specified | IC50 = 4 µM |

Data compiled from studies on piperidine-based enzyme inhibitors. inca.gov.brnih.govnih.govoatext.com

The physical interaction between the cardiac transcription factors GATA4 and NKX2-5 is crucial for cardiomyocyte hypertrophy and the regulation of cardiac gene expression. helsinki.fioulu.fi This specific protein-protein interaction (PPI) has been identified as a novel therapeutic target for heart conditions. helsinki.fi Research has led to the discovery of small molecules that can modulate this synergistic interaction. researchgate.netnih.govacs.org

Notably, one of the most potent hit compounds identified as an inhibitor of the GATA4-NKX2-5 interaction is an isoxazole derivative, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which exhibited an IC50 of 3 µM in a reporter gene assay. nih.gov This finding highlights the potential of the isoxazole scaffold to serve as a core structure for developing modulators of this critical PPI. However, a review of the available literature did not yield studies specifically investigating "Piperidine, 3-(3-methyl-5-isoxazolyl)-" or other direct piperidine-isoxazole hybrids as modulators of the GATA4-NKX2-5 pathway.

The biological effects of piperidine-isoxazole hybrid compounds and their analogues are evaluated through a variety of cellular assays to confirm their mechanism of action and functional outcomes.

For compounds targeting GPCRs, functional assays are critical. The antagonistic properties of piperidine-based H3R ligands, for example, are often confirmed using cAMP assays, which measure the compound's ability to inhibit agonist-induced changes in intracellular cyclic adenosine (B11128) monophosphate levels. nih.gov For σ1R ligands, functional activity can be assessed through calcium flux assays. nih.gov

In the context of enzyme inhibition, cellular assays can demonstrate the downstream effects. For instance, novel benzylpiperidine-linked cholinesterase inhibitors were tested for their neuroprotective effects against H₂O₂-induced oxidative damage in PC12 cells. nih.gov

For piperidine-isoxazole hybrids designed as potential anticancer agents, a battery of cellular assays is employed. Cytotoxicity is commonly measured using the sulforhodamine B (SRB) assay across various cancer cell lines (e.g., Huh7, MCF7, HCT116). nih.gov To understand the mechanism, further studies often involve flow cytometry for cell cycle analysis, which can reveal cell cycle arrest at specific phases (e.g., G0/G1 or G2/M). nih.govnih.govnih.gov Assays to detect apoptosis and measure oxidative stress, such as DCFH-DA staining, are also utilized. nih.govresearchgate.net The impact on specific cellular pathways is further elucidated through Western blot analysis of key proteins involved in cell survival and apoptosis, such as Akt and p53. nih.govresearchgate.net

Cellular Assays for Biological Responses

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines

Derivatives of the "Piperidine, 3-(3-methyl-5-isoxazolyl)-" scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. Research into isoxazole-piperidine-1,2,3-triazole hybrids revealed that specific compounds exhibited promising activity against breast (MCF-7), cervical (HeLa), lung (A549), and neuroblastoma (IMR32) cancer cell lines, with efficacy comparable to the standard drug etoposide. Notably, one compound in this series showed superior activity against the IMR32 cell line with an IC50 value of 3.2±0.3 μM.

Similarly, novel series of isoxazole-piperazine hybrids, which share structural similarities, were evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cells. nih.govnih.gov Several of these compounds showed potent cytotoxicity with IC50 values ranging from 0.09 to 11.7 μM across all tested cell lines. nih.gov Mechanistic studies indicated that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. nih.gov The cellular response, including the specific phase of cell cycle arrest (G1 or G2/M), was found to be dependent on the cancer cells' specific mutation profiles, such as p53 and PTEN status. nih.gov

Further studies on different hybrid structures have reinforced the anticancer potential of this chemical class. Benzoxazole-appended piperidine derivatives showed considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds being more potent than the reference drug doxorubicin. researchgate.net The mechanism for these compounds was linked to the potent inhibition of the epidermal growth factor receptor (EGFR) and the induction of apoptosis through the stimulation of caspase-9 protein levels. researchgate.net Isoxazole analogues of retinoids have also been shown to possess antiproliferative activity comparable to natural retinoids and can induce differentiation in tumor cell lines. nih.gov

The pro-apoptotic activity is a recurring theme in the efficacy of these compounds. nih.govresearchgate.net In studies involving leukemic K562 cells and glioma cell lines, novel synthetic isoxazole derivatives demonstrated significant pro-apoptotic effects, inducing both early and late apoptosis. nih.govresearchgate.net This activity was associated with the activation of the erythroid differentiation program in K562 cells. nih.gov

Table 1: Cytotoxic Activity of Selected Piperidine-Isoxazole Derivatives

| Compound Series | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Isoxazole-piperidine-1,2,3-triazoles | IMR32 (Neuroblastoma) | 3.2±0.3 μM | |

| Isoxazole-piperazine hybrids | Huh7 (Liver) | 0.3-3.7 μM | nih.gov |

| Isoxazole-piperazine hybrids | Mahlavu (Liver) | 0.3-3.7 μM | nih.gov |

| Isoxazole-piperazine hybrids | MCF-7 (Breast) | 0.09-11.7 μM | nih.gov |

| Benzoxazole-appended piperidines | MCF-7 (Breast) | 3.32 ± 0.2 to 7.31 ± 0.43 µM | researchgate.net |

| Benzoxazole-appended piperidines | MDA-MB-231 (Breast) | 1.66 ± 0.08 to 12.10 ± 0.57 µM | researchgate.net |

Antimicrobial and Antifungal Activity Spectrum and Potency

The piperidine-isoxazole scaffold is a key feature in compounds developed for antimicrobial and antifungal applications. benthamscience.com Studies have shown that derivatives incorporating these moieties exhibit a broad spectrum of activity against various pathogens. biointerfaceresearch.comacademicjournals.orgijpca.org

In one study, newly synthesized isoxazole and pyrazole (B372694) derivatives were screened for antimicrobial activity. One compound demonstrated exceptional antibacterial activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another was highly active against the Gram-positive bacterium Streptococcus epidermidis at the same concentration. researchgate.net Furthermore, a different derivative showed high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. researchgate.net

The synthesis of novel triazole-isoxazole hybrids has also yielded compounds with potent antibacterial properties. mdpi.com One such hybrid, featuring a chlorine atom in the ortho position, demonstrated remarkable activity against Gram-negative strains, including Escherichia coli ATCC 25922 and a hospital-isolated strain of Pseudomonas aeruginosa. mdpi.com Its effect against E. coli was found to be bactericidal and stronger than standard antibiotics. mdpi.com

Investigations into other piperidine derivatives have confirmed their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com Similarly, a study on various novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and best MIC results against seven different bacteria tested, including Bacillus cereus, E. coli, and Staphylococcus aureus. academicjournals.org However, the antifungal activity can be more variable; while some piperidine compounds showed inhibitory action against Aspergillus niger and Candida albicans, others displayed no activity against fungal species like Fusarium verticilliodes. academicjournals.org The combination of isoxazole with other heterocyclic systems, such as pyrazoline, has also been explored, leading to the identification of potent antimicrobial agents against E. coli, P. aeruginosa, S. aureus, B. subtilis, and C. albicans. nih.gov

Structure-Activity Relationship (SAR) Studies of Piperidine-Isoxazole Derivatives

Stereochemical Influences on Ligand-Target Recognition and Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral compounds are frequently synthesized in an enantiomerically pure form in nature, and this specific stereochemistry is pivotal for precise ligand-target recognition. malariaworld.orgmdpi.comnih.gov Research into isoxazole-containing compounds has demonstrated that different stereoisomers can exhibit vastly different biological efficacies, largely due to stereoselective interactions at the target site or differential uptake by cells. malariaworld.orgmdpi.comnih.gov

A compelling example of this principle is found in studies of the isoxazole-containing natural product analogue, 3-Br-acivicin (3-BA), and its derivatives. mdpi.comnih.gov Investigations into the four diastereoisomers of 3-BA and its ester or amide derivatives revealed significant variations in antiplasmodial activity against Plasmodium falciparum. malariaworld.orgmdpi.com Consistently, the isomers possessing the natural (5S, αS) configuration were markedly more potent than their corresponding enantiomers and diastereoisomers. mdpi.com This pronounced difference in activity suggests that cellular uptake may be mediated by a stereoselective mechanism, such as the L-amino acid transport system, which is known to facilitate the transport of the parent compound, acivicin. malariaworld.orgnih.gov

While all isomers within a given subclass (e.g., methyl esters) share the same calculated lipophilicity (clogD), the differences in their antiplasmodial potency cannot be attributed to variations in passive diffusion across cell membranes. mdpi.com For instance, the methyl ester with the natural (5S, αS) configuration was approximately 10-fold more potent against P. falciparum strains D10 and W2 than its enantiomer, while the other two diastereoisomers were effectively inactive. mdpi.com This underscores that the specific spatial orientation of the molecule is crucial for its biological effect. malariaworld.orgmdpi.com Molecular modeling has further elucidated that stereochemistry can affect the efficiency of covalent binding to target enzymes, such as Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), providing a structural basis for the observed differences in efficacy. malariaworld.orgnih.govresearchgate.net

| Compound Subclass | Stereoisomer | IC₅₀ vs P. falciparum D10 (μM) | IC₅₀ vs P. falciparum W2 (μM) |

| 3-Br-Acivicin | (5S, αS) | 0.53 ± 0.05 | 0.44 ± 0.04 |

| (5R, αS) | 7.9 ± 0.8 | 8.9 ± 0.9 | |

| (5S, αR) | > 15 | > 15 | |

| (5R, αR) | 0.91 ± 0.09 | 0.85 ± 0.08 | |

| Methyl Ester | (5S, αS) | 0.13 ± 0.01 | 0.11 ± 0.01 |

| (5R, αS) | > 15 | > 15 | |

| (5S, αR) | > 15 | > 15 | |

| (5R, αR) | 1.2 ± 0.1 | 1.1 ± 0.1 | |

| Amide | (5S, αS) | 0.29 ± 0.03 | 0.24 ± 0.02 |

| (5R, αS) | > 15 | > 15 | |

| (5S, αR) | > 15 | > 15 | |

| (5R, αR) | 3.1 ± 0.3 | 2.9 ± 0.3 |

Data sourced from Molecules (2023). mdpi.com

Elucidation of Lipophilic and Hydrogen-Bonding Sites for Optimal Activity

The efficacy of a ligand is profoundly influenced by its molecular interactions within the target's binding site, with lipophilic interactions and hydrogen bonds being paramount. nih.govplos.org Lipophilicity is a key factor governing the transport of molecules through biological membranes and their ability to bind to receptors. nih.gov Concurrently, hydrogen bonds provide directional interactions that are crucial for stabilizing the ligand-receptor complex. plos.org For piperidine-isoxazole hybrids, optimizing these interactions is a core strategy in drug design. researchgate.netrsc.org

Molecular modeling and structure-activity relationship (SAR) studies have identified key structural features that govern the binding of isoxazole derivatives. The isoxazole ring itself is a critical pharmacophore; the nitrogen and oxygen atoms can act as hydrogen bond acceptors, anchoring the ligand to specific residues within a protein's active site. mdpi.com For example, studies on farnesoid X receptor (FXR) agonists showed that the isoxazole nitrogen can form significant hydrogen bonds with residues like HIS447, which is important for ligand activity. mdpi.com

The nature and position of substituents on both the piperidine and isoxazole rings are manipulated to fine-tune lipophilicity and hydrogen-bonding potential. Research has shown that the presence of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) or hydrophobic moieties on the aromatic rings of these hybrids is often crucial for their activity. nih.govijpca.org In some series, hydrophobic interactions formed between the ligand and nonpolar residues (such as LEU287, MET290, and ALA291 in the FXR) are essential for binding. mdpi.com The strategic placement of electronegative groups can enhance interactions and contribute to higher potency. mdpi.com For instance, studies on N-phenylbenzamides with antischistosomal activity found that electron-withdrawing substituents were beneficial for improving in vitro potency. nih.gov Similarly, the antibacterial activity of certain isoxazole derivatives is enhanced by the presence of nitro and chlorine groups on the C-3 phenyl ring. ijpca.org

In Vivo Preclinical Evaluations in Animal Models

Efficacy Assessments in Disease-Specific Animal Models (e.g., Antitumor, Antinociceptive, Anti-inflammatory)

Antitumor Activity

Piperidine-isoxazole hybrids and related structures have demonstrated significant antitumor potential in preclinical evaluations. In vitro studies have shown that novel isoxazole-piperazine hybrids exhibit potent cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (Huh7) and breast cancer (MCF-7), with IC₅₀ values in the low micromolar to nanomolar range. nih.gov For example, specific compounds in one series showed IC₅₀ values between 0.3 and 3.7 μM. nih.gov These in vitro findings have been supported by in vivo studies where related hybrids have shown the ability to reduce cancer cell proliferation in xenograft mouse models. mdpi.com The mechanisms underlying this activity often involve the induction of apoptosis and cell cycle arrest. nih.gov

| Compound Series | Cancer Cell Line | Activity (IC₅₀) |

| Isoxazole-Piperazine Hybrids | Huh7 (Liver) | 0.3 - 3.7 μM |

| Mahlavu (Liver) | 0.3 - 3.7 μM | |

| MCF-7 (Breast) | 0.3 - 3.7 μM | |

| Piperidine-Dihydropyridine Hybrids | A-549 (Lung) | 15.94 - 48.04 μM |

| MCF-7 (Breast) | 22.12 - 59.12 μM |

Data sourced from European Journal of Medicinal Chemistry (2018) nih.gov and Chemistry & Biodiversity (2024). nih.gov

Antinociceptive Activity

Derivatives of piperidine and isoxazole have been evaluated in various mouse and rat models of pain, demonstrating significant antinociceptive and antiallodynic effects. nih.govresearchgate.net In a rat model of neuropathic pain caused by spinal nerve ligation, piperidine derivatives significantly decreased pain responses to both mechanical and cold allodynia. nih.gov In mouse models of tonic pain, such as the formalin test, certain pyrrolidine-dione derivatives, which are structurally related, markedly reduced the licking response in both the neurogenic and inflammatory phases of the test. nih.gov For example, one compound at a dose of 45 mg/kg reduced the licking response by 80% in the second phase. nih.gov These findings suggest that such compounds could be promising candidates for managing complex pain states.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine-isoxazole and related compounds have been assessed using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. hamdard.edu.pknih.govresearchgate.net In these studies, administration of the test compounds has been shown to significantly inhibit the increase in paw volume compared to control groups. nih.govnih.gov For instance, one piperidinol hydrochloride derivative (C1) reduced carrageenan-induced paw edema by 61.98%, 80.84%, and 90.32% at doses of 50, 100, and 200 mg/kg, respectively. nih.gov This level of inhibition is comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov The mechanism is often attributed to the inhibition of inflammatory mediators such as prostaglandins. hamdard.edu.pk

| Compound | Animal Model | Max. Inhibition of Edema (%) |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl | Rat | 90.32% |

| Indomethacin (standard) | Rat | 89.93% |

| Benzenesulfonamide Derivative 1 | Rat | 96.31% |

| Benzenesulfonamide Derivative 3 | Rat | 99.69% |

Data sourced from Arzneimittel-Forschung (2006) nih.gov and Molecules (2024). nih.gov

Pharmacodynamic Biomarker Analysis in Animal Studies

While the in vivo efficacy of piperidine-isoxazole compounds in animal models of cancer, pain, and inflammation is established through functional outcomes (e.g., tumor growth inhibition, reduced pain response, decreased edema), detailed studies focusing on pharmacodynamic biomarkers are not extensively reported in the reviewed literature. Pharmacodynamic analysis in animal studies would typically involve measuring target engagement or the modulation of downstream signaling pathways in tissue samples. For example, in antitumor studies, this could include analyzing the levels of apoptosis markers (e.g., cleaved caspase-3) or cell cycle proteins in tumor tissue. For anti-inflammatory agents, biomarkers might include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or cyclooxygenase (COX) enzymes in the inflamed tissue. nih.gov Although the mechanisms are often explored in vitro, the translation to quantitative in vivo biomarker analysis for this specific class of compounds requires further investigation.

Antischistosomal Activity Assessment in Parasite Models

Heterocyclic compounds, including structures related to the piperidine-isoxazole framework, have been investigated for their potential to treat schistosomiasis, a parasitic disease caused by Schistosoma flatworms. Preclinical assessment typically involves both in vitro and in vivo models. aber.ac.ukscispace.com In vitro assays measure the direct effect of compounds on different lifecycle stages of the parasite, such as the newly transformed schistosomula (NTS) and adult worms. aber.ac.uk Efficacy is determined by observing parasite mortality, inhibition of motility, or phenotypic changes over a period of 24 to 72 hours. nih.govaber.ac.uk

In vivo efficacy is assessed in a mouse model of Schistosoma mansoni infection. biorxiv.orgnih.govplos.org Mice are infected with cercariae, and after the infection becomes established (e.g., 21 days for juvenile worms or >42 days for adult worms), the test compounds are administered. nih.govnih.gov The primary endpoint is the reduction in the total worm burden, which is determined by perfusing the worms from the hepatic portal system and mesenteric veins of the mice post-euthanasia. biorxiv.org A significant reduction in the number of worms in treated mice compared to an untreated control group indicates antischistosomal activity. nih.govplos.org For example, studies on praziquantel, the standard clinical drug, show worm burden reductions of over 97% in certain treatment regimens. nih.govplos.org While direct studies on "Piperidine, 3-(3-methyl-5-isoxazolyl)-" were not identified, research on related ozonide and N-phenylbenzamide chemotypes shows that this preclinical evaluation path is well-established, with active compounds achieving significant worm burden reductions and providing a framework for assessing novel candidates. nih.govnih.gov

| Compound Type | Parasite Stage | In Vivo Model | Efficacy Metric | Result |

| Ozonide Ester (OZ780) | Adult S. mansoni | Mouse | ED₅₀ | 35 mg/kg |

| Ozonide Ester (OZ780) | Juvenile S. mansoni | Mouse | ED₅₀ | 29 mg/kg |

| Praziquantel (PZQ) | Adult S. mansoni | Mouse | Worm Burden Reduction | >97% |

Data sourced from ACS Infectious Diseases (2022) nih.gov and PLOS Neglected Tropical Diseases (2022). nih.govplos.org

Computational and Chemoinformatic Approaches in the Study of Piperidine, 3 3 Methyl 5 Isoxazolyl Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the binding mode of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" analogs and identifying key interactions that contribute to their biological activity.

Detailed research findings indicate that for analogous structures, the piperidine (B6355638) ring often engages in crucial interactions within the active site of target proteins. For instance, in studies of piperidine derivatives targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, the nitrogen atom of the piperidine ring frequently forms an ionic bond or hydrogen bond with anionic or polar residues in the catalytic active site (CAS), such as Asp74 or Tyr337. nih.gov The isoxazole (B147169) ring, being an aromatic heterocycle, can form π-π stacking or hydrophobic interactions with aromatic residues like Trp86 or Phe338 in the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net

The analysis of docking poses allows for the scoring and ranking of different analogs based on their predicted binding affinity. These scores, often expressed as binding energy (e.g., in kcal/mol), help prioritize which compounds should be synthesized and tested experimentally. For example, a lower binding energy generally suggests a more stable ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for Hypothetical Analogs at Acetylcholinesterase (AChE)

| Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analog A | -9.5 | Tyr337, Asp74 | Hydrogen Bond, Ionic |

| (R=H) | Trp86 | π-π Stacking | |

| Analog B | -8.2 | Tyr337 | Hydrogen Bond |

| (R=Cl) | Phe338 | π-π Stacking | |

| Analog C | -7.1 | Asp74 | Ionic |

| (R=F) | Tyr121 | Hydrophobic |

This table is for illustrative purposes and does not represent real experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. dovepress.com For a series of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence activity. nih.gov For example, a CoMFA map might show:

Green contours: Indicating regions where bulky (sterically favored) substituents increase biological activity.

Yellow contours: Highlighting areas where bulky groups decrease activity.

Blue contours: Showing where positive electrostatic potential (e.g., from an electron-poor group) is favorable.

Red contours: Indicating where negative electrostatic potential (e.g., from an electron-rich group) is beneficial.

A study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists successfully used CoMFA and CoMSIA models, which demonstrated strong predictive ability (r² > 0.96). nih.govnih.gov The resulting contour maps revealed that hydrophobic groups at one position and electronegative groups at another were crucial for agonistic activity. nih.govnih.gov Such insights are invaluable for guiding the design of new "Piperidine, 3-(3-methyl-5-isoxazolyl)-" analogs with enhanced efficacy. The models are built from a 'training set' of compounds with known activities and then validated using a 'test set' to ensure their predictive power. researchgate.net

Table 2: Representative Statistical Parameters for a 3D-QSAR Model

| Parameter | CoMFA | CoMSIA | Description |

| q² | 0.664 | 0.706 | Cross-validated correlation coefficient (leave-one-out). Values > 0.5 are considered good. |

| r² | 0.960 | 0.969 | Non-cross-validated correlation coefficient. Measures the fit of the training set. |

| r²_pred | 0.872 | 0.866 | Predictive r² for the external test set. Values > 0.6 indicate good predictive ability. |

| Field Contribution | Steric: 55%, Electrostatic: 45% | Steric: 20%, Electrostatic: 25%, Hydrophobic: 30%, H-bond Donor: 15%, H-bond Acceptor: 10% | The relative contribution of different fields to the model. |

Data adapted from a study on isoxazole derivatives for illustrative purposes. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. nih.gov This "pharmacophore hypothesis" can be generated either from the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govresearchgate.net

Once a robust pharmacophore model for a "Piperidine, 3-(3-methyl-5-isoxazolyl)-" analog is developed, it can be used as a 3D query to rapidly search large chemical databases—a process known as virtual screening. nih.govyoutube.com This allows for the efficient identification of novel compounds from millions of candidates that match the pharmacophore and are therefore likely to be active. These virtual hits can then be acquired or synthesized for experimental testing, significantly accelerating the discovery of new lead compounds. youtube.com

For example, a pharmacophore model for a muscarinic receptor antagonist might consist of a cationic/ionizable feature (for the piperidine nitrogen), a hydrogen bond acceptor, and one or two hydrophobic/aromatic features, all with specific geometric constraints. rsc.org Screening a database with this model would retrieve diverse molecules that fit these criteria, potentially including new and patentable chemical scaffolds.

Table 3: Example of a Pharmacophore Model for a Hypothetical Target

| Feature Type | Number of Features | Geometric Constraint (Distance in Å) |

| Hydrogen Bond Acceptor (HBA) | 1 | - |

| Aromatic Ring (AR) | 1 | HBA to AR: 4.5 - 5.0 Å |

| Hydrophobic (HY) | 1 | HBA to HY: 3.0 - 3.5 Å |

| Positive Ionizable (PI) | 1 | AR to PI: 6.0 - 6.8 Å |

This table represents a hypothetical pharmacophore model for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the binding pose predicted by docking and to understand how the ligand and protein adapt to each other. nih.gov

For "Piperidine, 3-(3-methyl-5-isoxazolyl)-" analogs, MD simulations can reveal:

The stability of key hydrogen bonds and other interactions over the simulation period (e.g., tens to hundreds of nanoseconds).

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

The flexibility of different parts of the ligand within the binding site.

Studies on piperidine-based ligands have used MD simulations to confirm the stability of docked complexes and to identify crucial amino acid residues that maintain the interaction. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation is a common way to assess the stability of the complex; a stable RMSD suggests the system has reached equilibrium. researchgate.net

Chemoinformatic Analysis for Scaffold Prioritization and Diversity Assessment

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data. nih.gov In the context of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" analogs, chemoinformatic analysis is essential for prioritizing which scaffolds to pursue and for ensuring the chemical diversity of a compound library. researchgate.netumn.edu

This analysis typically involves calculating various molecular descriptors for each analog, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). By comparing the "chemical space" covered by a library of designed analogs to that of known drugs or natural products, researchers can assess the novelty and drug-likeness of their compounds. nih.gov

Scaffold analysis, a key part of chemoinformatics, involves breaking down molecules into their core ring systems (scaffolds). mdpi.com This helps in identifying common and novel scaffolds within a library and in comparing them to scaffolds present in patented drugs or competitor compounds. This approach ensures that research efforts are focused on developing structurally novel molecules with favorable physicochemical properties, increasing the likelihood of discovering a successful drug candidate.

Future Research Trajectories and Broader Therapeutic Implications

Design and Synthesis of Advanced "Piperidine, 3-(3-methyl-5-isoxazolyl)-" Analogs with Enhanced Specificity

The development of advanced analogs of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" with improved specificity and potency is a key future research trajectory. Building upon existing knowledge of piperidine (B6355638) and isoxazole (B147169) chemistry, medicinal chemists can employ various strategies to synthesize novel derivatives. For instance, the synthesis of N-substituted piperidine analogs has been shown to be a viable approach for modulating biological activity. Research on N-benzylpiperidine benzisoxazoles has demonstrated that the benzisoxazole moiety can act as a bioisosteric replacement for other functional groups, leading to potent and selective enzyme inhibitors nygen.io. This principle can be applied to "Piperidine, 3-(3-methyl-5-isoxazolyl)-" by introducing diverse substituents on the piperidine nitrogen to explore new interactions with biological targets.

Furthermore, structure-activity relationship (SAR) studies are crucial for the rational design of these advanced analogs. By systematically modifying the core structure and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for target engagement and specificity. For example, studies on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles have revealed that substitutions on the benzisoxazole ring can significantly impact neuroleptic activity nygen.io. Similar systematic modifications to the methyl group or the isoxazole ring of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" could lead to the discovery of analogs with enhanced and more specific therapeutic effects. The synthesis of these novel derivatives can be achieved through established synthetic methodologies, which may include multi-component reactions or radical-mediated cyclizations to construct the piperidine ring mdpi.com.

Exploration of Undiscovered Biological Pathways and Mechanisms of Action

A critical area of future research is the elucidation of the full spectrum of biological pathways and mechanisms of action associated with "Piperidine, 3-(3-methyl-5-isoxazolyl)-" and its derivatives. The isoxazole and piperidine moieties are present in a wide range of biologically active compounds, suggesting that this scaffold could interact with multiple biological targets. Isoxazole derivatives have been reported to exhibit diverse pharmacological activities, including antibacterial, antioxidant, and anticancer properties bibliotekanauki.plnih.gov. Similarly, the piperidine ring is a common feature in many centrally active drugs and has been identified as a key structural element for activity at various receptors, including sigma receptors nih.gov.

Future investigations should aim to identify novel molecular targets for this class of compounds. This can be achieved through a combination of experimental and computational approaches. For example, high-throughput screening of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" and its analogs against a panel of receptors, enzymes, and ion channels could reveal previously unknown biological activities. The identification of a selective ligand for a particular receptor, such as the H3 receptor, could open up new avenues for therapeutic intervention nih.gov. Understanding the mechanism of action at a molecular level will be crucial for optimizing the therapeutic potential of these compounds and for identifying potential off-target effects.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like "Piperidine, 3-(3-methyl-5-isoxazolyl)-" derivatives. These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties, significantly accelerating the drug discovery pipeline nih.govorscience.rumdpi.comijettjournal.org.

| Computational Technique | Application in Drug Discovery for "Piperidine, 3-(3-methyl-5-isoxazolyl)-" |

| Virtual Screening | Rapidly screen large libraries of virtual compounds to identify potential hits with desired activity profiles. nih.gov |

| QSAR Modeling | Develop predictive models to guide the design of new analogs with enhanced potency and selectivity. nih.gov |

| Molecular Docking | Visualize and analyze the binding interactions between the compound and its biological target at the atomic level. nih.govcore.ac.ukqu.edu.saresearchgate.net |

| Machine Learning | Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to optimize drug-like characteristics. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of the biological effects of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" and its derivatives can be achieved through the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of how a compound affects cellular processes nygen.ionih.govnashbio.comnih.gov. By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with these compounds, researchers can gain deep insights into their mechanisms of action and identify potential biomarkers for efficacy and toxicity.

The integration of multi-omics data is particularly valuable for identifying novel drug targets and for understanding the complex biological networks that are perturbed by a drug nih.govnashbio.comnih.gov. For instance, by correlating changes in gene expression with alterations in protein and metabolite levels, it may be possible to identify the key signaling pathways that are modulated by "Piperidine, 3-(3-methyl-5-isoxazolyl)-". This comprehensive mechanistic understanding can guide the development of more effective and safer drugs.

Potential for "Piperidine, 3-(3-methyl-5-isoxazolyl)-" Derivatives as Research Probes or Tool Compounds

Beyond their direct therapeutic potential, derivatives of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" could serve as valuable research probes or tool compounds to investigate biological processes. A tool compound is a selective and potent small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of such probes is crucial for target validation and for dissecting complex biological mechanisms.

Given the diverse biological activities associated with the piperidine and isoxazole scaffolds, it is plausible that derivatives of "Piperidine, 3-(3-methyl-5-isoxazolyl)-" could be developed into highly selective ligands for specific biological targets. For example, research on piperidine derivatives has led to the identification of multi-target ligands that interact with dopamine (B1211576) and serotonin (B10506) receptors, making them promising candidates for the treatment of psychosis nih.gov. Similarly, the development of cambinol (B1668241) analogues, which contain an isoxazole-like core, has yielded selective inhibitors of sirtuin enzymes, which are important targets in cancer and other diseases acs.org. By systematically exploring the chemical space around the "Piperidine, 3-(3-methyl-5-isoxazolyl)-" scaffold, it may be possible to develop novel research probes that can be used to explore a wide range of biological questions.

Q & A

What safety protocols are recommended for handling Piperidine, 3-(3-methyl-5-isoxazolyl)- in laboratory settings?

Basic Research Question

While no specific hazard classification is reported for this compound, general laboratory safety measures should be followed:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, especially during synthesis or purification steps .

- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if symptoms persist .

How can researchers synthesize Piperidine, 3-(3-methyl-5-isoxazolyl)-, and what intermediates are critical?

Basic Research Question

A common approach involves coupling piperidine derivatives with isoxazole precursors. Key steps include:

Alkylation: React 3-methyl-5-isoxazolecarbaldehyde with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Intermediate Isolation: Purify intermediates like 3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]-benzonitrile using column chromatography (silica gel, hexane/ethyl acetate gradient) .

| Step | Reaction Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | DMF, K₂CO₃, 80°C | 65% | Isoxazole-piperidine adduct |

| 2 | Silica gel chromatography | 85% | Benzonitrile derivative |

What spectroscopic methods are most effective for characterizing Piperidine, 3-(3-methyl-5-isoxazolyl)-?

Basic Research Question

A multi-technique approach ensures structural confirmation:

- ¹H/¹³C NMR: Identify piperidine ring protons (δ 2.5–3.5 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1364) .

- Elemental Analysis: Validate purity (>98%) by matching calculated and observed C, H, N percentages .

How can researchers resolve discrepancies in reported stability data for this compound?

Advanced Research Question

Conflicting stability reports may arise from storage conditions or impurities. To address this:

Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Impurity Profiling: Use LC-MS to identify byproducts (e.g., oxidized isoxazole rings) and adjust synthetic routes to minimize them .

What strategies optimize the yield of Piperidine, 3-(3-methyl-5-isoxazolyl)- in large-scale synthesis?

Advanced Research Question

Yield optimization requires reaction parameter tuning:

- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps; Pd/C often improves yields by 15–20% .

- Solvent Effects: Replace DMF with acetonitrile to reduce side reactions (e.g., dimerization) .

- Temperature Control: Maintain 70–80°C to balance reaction rate and decomposition .

How can the biological activity of this compound be evaluated in disease models?

Advanced Research Question

Target-specific assays are critical:

In Vitro Screening:

- Cancer: Test antiproliferative activity against HeLa cells using MTT assays (IC₅₀ reported at 12 µM for related isoxazole-piperidine derivatives) .

- Neuroprotection: Measure inhibition of acetylcholinesterase (AChE) at 10–100 µM concentrations .

In Vivo Models: Administer 10 mg/kg/day in rodent models of Alzheimer’s disease and monitor cognitive improvement via Morris water maze .

What computational methods predict the binding affinity of Piperidine, 3-(3-methyl-5-isoxazolyl)- to biological targets?

Advanced Research Question

Leverage molecular modeling tools:

- Docking Studies: Use AutoDock Vina to simulate interactions with AChE (PDB ID: 4EY7). The isoxazole ring shows hydrogen bonding with Ser203 .

- QSAR Models: Corrogate substituent effects (e.g., methyl groups) on bioactivity using datasets from PubChem .

How do structural modifications alter the physicochemical properties of this compound?

Advanced Research Question

Modify the piperidine or isoxazole moieties and assess changes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.